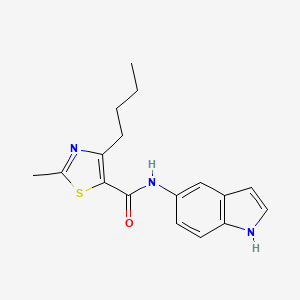
4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide, also known by its systematic name, is a complex organic compound with the following structure:
Structure:C17H18N4OS
This compound combines an indole moiety with a thiazole ring, resulting in a unique structure that exhibits interesting biological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide. One common approach involves the condensation of 5-aminoindole with 2-bromo-4-butylthiazole-5-carboxylic acid. The reaction proceeds under appropriate conditions (such as reflux in a suitable solvent) to yield the desired compound.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions, purification steps, and scalability are essential considerations for large-scale production.
Chemical Reactions Analysis
Reactivity: 4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction processes yield reduced forms of the compound.
Substitution: Substituents on the butyl or indole ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Appropriate nucleophiles or electrophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to carboxylic acid derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide finds applications in various fields:
Medicine: It exhibits potential as an anticancer agent due to its unique structure and biological activity.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Its effects on cellular pathways and receptors are of interest.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanism, including modulation of signaling pathways and protein binding.
Comparison with Similar Compounds
4-Butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide stands out due to its hybrid structure. Similar compounds include related thiazoles, indoles, and carboxamides. its specific combination of functional groups makes it distinct.
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c1-3-4-5-15-16(22-11(2)19-15)17(21)20-13-6-7-14-12(10-13)8-9-18-14/h6-10,18H,3-5H2,1-2H3,(H,20,21) |
InChI Key |
AKKCQKSCVCGMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















